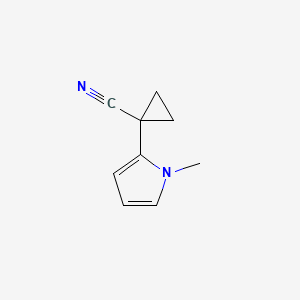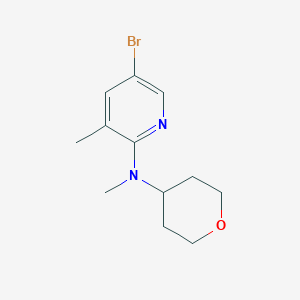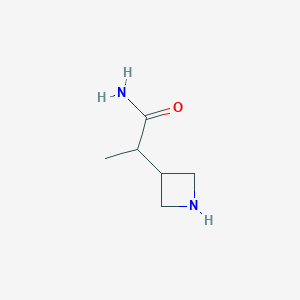
3'-Deoxythymidine-5'-triphosphate lithium salt-100mM aqueous solution
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxythymidine-5’-triphosphate lithium salt-100mM aqueous solution: is a chemical compound used extensively in molecular biology and biochemistry. It is a modified form of thymidine, a nucleoside component of DNA, where the 3’ hydroxyl group is replaced by a hydrogen atom, and it is further phosphorylated to form a triphosphate. This compound is often used in various DNA synthesis and amplification techniques, including polymerase chain reaction (PCR) and DNA sequencing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxythymidine-5’-triphosphate lithium salt involves multiple steps. Initially, thymidine is chemically modified to remove the 3’ hydroxyl group, resulting in 3’-deoxythymidine. This intermediate is then phosphorylated using specific reagents to introduce the triphosphate group. The final product is purified and converted into its lithium salt form to enhance its solubility and stability in aqueous solutions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated systems to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and reliability of the product. The final product is often supplied as a 100mM aqueous solution, ready for use in various research applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Deoxythymidine-5’-triphosphate lithium salt undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triphosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Phosphorylation Reagents: Used in the synthesis of the triphosphate group.
Nucleophiles: Employed in substitution reactions.
Acids and Bases: Utilized in hydrolysis reactions.
Major Products Formed:
Monophosphate and Diphosphate Derivatives: Formed through hydrolysis.
Substituted Nucleotides: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3’-Deoxythymidine-5’-triphosphate lithium salt is used as a building block for the synthesis of modified oligonucleotides and nucleic acid analogs. It is also employed in studying the mechanisms of nucleotide incorporation and DNA polymerase activity .
Biology: In biological research, this compound is crucial for DNA amplification techniques such as PCR and DNA sequencing. It is also used in studying DNA repair mechanisms and the effects of nucleotide analogs on cellular processes .
Medicine: In medical research, 3’-Deoxythymidine-5’-triphosphate lithium salt is used in the development of antiviral drugs and cancer therapies. It serves as a model compound for studying the interactions between nucleotides and enzymes involved in DNA synthesis and repair .
Industry: In the biotechnology industry, this compound is used in the production of diagnostic kits and reagents for molecular biology applications. It is also employed in the synthesis of modified nucleotides for various research and therapeutic purposes .
Mécanisme D'action
The mechanism of action of 3’-Deoxythymidine-5’-triphosphate lithium salt involves its incorporation into DNA by DNA polymerases. The absence of the 3’ hydroxyl group prevents further elongation of the DNA chain, effectively terminating DNA synthesis. This property makes it a valuable tool in DNA sequencing and amplification techniques .
Molecular Targets and Pathways:
DNA Polymerases: The primary target of this compound, where it acts as a chain terminator.
DNA Synthesis Pathways: Involved in the incorporation and termination of DNA synthesis.
Comparaison Avec Des Composés Similaires
Thymidine-5’-triphosphate (TTP): A naturally occurring nucleotide used in DNA synthesis.
2’,3’-Dideoxythymidine-5’-triphosphate (ddTTP): Another modified nucleotide used in DNA sequencing.
Uniqueness: 3’-Deoxythymidine-5’-triphosphate lithium salt is unique due to its specific modification at the 3’ position, which makes it an effective chain terminator in DNA synthesis. This property distinguishes it from other similar compounds and makes it particularly useful in molecular biology research .
Propriétés
Formule moléculaire |
C10H16N2NaO13P3 |
|---|---|
Poids moléculaire |
488.15 g/mol |
Nom IUPAC |
sodium;[hydroxy-[hydroxy-[[5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O13P3.Na/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17;/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17);/q;+1/p-1 |
Clé InChI |
QJSZKDPCBDXBCK-UHFFFAOYSA-M |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12074899.png)


![tert-butyl N-[1-[[1-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12074911.png)



![Glutaryl-[(s)-leucine tert-butyl ester]](/img/structure/B12074940.png)

![(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B12074954.png)

![3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12074958.png)


